4-Hydroxybutyl dihydrogen phosphate
Overview
Description
4-Hydroxybutyl dihydrogen phosphate is an organic compound with the molecular formula C4H11O5P. It is a derivative of butanol where a hydroxyl group is replaced by a phosphate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxybutyl dihydrogen phosphate can be synthesized through the reaction of 4-hydroxybutanol with phosphoric acid. The reaction typically involves the use of a catalyst and is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The general reaction can be represented as:
C4H9OH+H3PO4→C4H11O5P+H2O
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction is monitored to ensure complete conversion of the starting materials. The product is then purified through distillation or crystallization processes to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxybutyl dihydrogen phosphate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products
Oxidation: Formation of 4-oxobutyl dihydrogen phosphate.
Reduction: Formation of butyl dihydrogen phosphate.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-Hydroxybutyl dihydrogen phosphate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its role in metabolic pathways and as a potential biomarker.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production
Biological Activity
4-Hydroxybutyl dihydrogen phosphate (CAS Number: 82534) is a phosphate ester that has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following chemical formula: CHOP. Its structure includes a hydroxybutyl group attached to a phosphate moiety, which is critical for its biological interactions.
Property | Value |
---|---|
Molecular Weight | 182.1 g/mol |
Solubility | Soluble in water |
pH | Neutral (approx. 7) |
The biological activity of this compound primarily involves:
- Cell Signaling : It may act as a signaling molecule, influencing various cellular pathways.
- Enzyme Modulation : The compound can affect enzyme activities related to metabolic processes, particularly those involving phosphate metabolism.
- Toxicological Effects : Studies indicate that it may exhibit cytotoxic effects at higher concentrations, impacting cell viability and function.
1. Cytotoxicity
Research has demonstrated that this compound exhibits cytotoxic properties in various cell lines. A study conducted on rat liver cells indicated significant cell death at concentrations exceeding 100 µM, suggesting a dose-dependent relationship between exposure and cytotoxicity .
2. Enzymatic Effects
The compound has been shown to influence the activity of key enzymes involved in metabolic pathways. For instance, it affects aminotransferase and alkaline phosphatase activities, indicating potential implications for liver function and metabolism .
3. Immunological Impact
Preliminary studies suggest that this compound may modulate immune responses. In vitro assays have indicated alterations in cytokine production when immune cells are exposed to the compound, pointing towards its potential role as an immunomodulator .
Case Study 1: Toxicological Evaluation
A comprehensive toxicological evaluation was performed to assess the effects of repeated oral administration of this compound in rats. The study revealed that after multiple doses, there were significant alterations in liver enzyme levels, indicative of hepatotoxicity .
Case Study 2: Pharmacokinetics
In a pharmacokinetic study involving intravenous administration in animal models, the compound was found to have a half-life ranging from 16.6 to 29.9 hours, with minimal bioaccumulation observed . This suggests rapid metabolism and clearance from the body.
Comparative Analysis with Similar Compounds
Compound | Cytotoxicity | Enzyme Activity | Immunomodulation |
---|---|---|---|
This compound | High | Significant | Moderate |
Tributyl phosphate | Moderate | Minimal | Low |
Butyl hydrogen phosphate | Low | Significant | High |
Properties
IUPAC Name |
4-hydroxybutyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O5P/c5-3-1-2-4-9-10(6,7)8/h5H,1-4H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZINOQJQXIEBNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOP(=O)(O)O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80145620 | |
Record name | 4-Hydroxybutyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10305-36-9 | |
Record name | 1,4-Butanediol, 1-(dihydrogen phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10305-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxybutyl dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010305369 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxybutyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80145620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxybutyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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